molecular formula C27H26N2O2 B2911490 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-ethoxyphenol CAS No. 315235-11-1

4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-ethoxyphenol

Cat. No.: B2911490
CAS No.: 315235-11-1
M. Wt: 410.517
InChI Key: KPEWYTCFJRUIFG-UHFFFAOYSA-N
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Description

4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-ethoxyphenol (CAS 315235-11-1) is a synthetic bisindolyl methane derivative with a molecular formula of C27H26N2O2 and a molecular weight of 410.508 g/mol . This compound features a central methane carbon bridged by two 2-methyl-1H-indole groups and a 2-ethoxyphenol moiety, contributing to its significant research interest in medicinal chemistry. Bisindolylmethane derivatives are recognized for a broad spectrum of potential biological activities, including investigated antitumor and anticancer properties . The core structural motif of this compound is similar to other indole-based molecules that have been studied for their potent growth-inhibitory effects on human cancer cell lines. Research on related 2-unsubstituted indolequinones has demonstrated a mechanism of action involving quinone reduction within cells, followed by the elimination of a leaving group to generate a highly reactive iminium ion . This electrophilic species can irreversibly inhibit crucial cellular targets like thioredoxin reductase, a novel molecular target in cancers such as pancreatic cancer, leading to the induction of caspase-dependent apoptosis . Supplied as a high-purity compound, this compound is intended for non-human research applications exclusively. It is a valuable chemical tool for researchers in oncology and drug discovery exploring the structure-activity relationships and therapeutic potential of indole-based compounds.

Properties

IUPAC Name

4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O2/c1-4-31-24-15-18(13-14-23(24)30)27(25-16(2)28-21-11-7-5-9-19(21)25)26-17(3)29-22-12-8-6-10-20(22)26/h5-15,27-30H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEWYTCFJRUIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C2=C(NC3=CC=CC=C32)C)C4=C(NC5=CC=CC=C54)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-ethoxyphenol typically involves the construction of the indole moiety followed by functionalization to introduce the ethoxyphenol group. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often employs catalytic processes to enhance efficiency and scalability. Catalysts such as palladium or platinum are used to facilitate the formation of the indole ring and subsequent functionalization steps .

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-ethoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, quinones, and hydroxyindoles, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-ethoxyphenol involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain cellular processes, such as cell proliferation in cancer cells or viral replication in infected cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-ethoxyphenol and related indole derivatives.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes References
This compound (Target) Inferred C₂₈H₂₆N₂O₂ ~422.5* - 2-Ethoxyphenol
- Bis(2-methylindolyl)methyl
Hypothesized HDAC or kinase modulation
Panobinostat (LBH589) C₂₁H₂₃N₃O₂ 349.43 - Hydroxamic acid
- Phthalimide
HDAC inhibitor (anticancer)
4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one C₁₇H₁₄ClNO₃ 315.75 - Chloro
- Benzoyloxyethyl
Unknown activity; high lipophilicity
Allyl 3-[bis(2-methyl-1H-indol-3-yl)methyl]phenyl ether C₂₈H₂₆N₂O ~406.5 - Allyloxy
- Bis(2-methylindolyl)methyl
Potential metabolic instability
Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate hydrochloride C₁₉H₁₉ClN₂O₄ 374.82 - Phthalimide
- Ethyl ester
Solubility in polar solvents

* Estimated based on structural similarity to allyl ether analog in .

Key Findings:

Structural Variations Substituent Effects: The target compound’s ethoxy group enhances electron donation compared to Panobinostat’s hydroxamic acid, which chelates zinc in HDACs. The allyl ether analog () may exhibit lower metabolic stability due to the reactive allyl group .

Physicochemical Properties Solubility: Panobinostat is insoluble in water but dissolves in DMSO (69 mg/mL), whereas the ethyl ester hydrochloride () shows improved polar solubility. The target compound’s ethoxy group may slightly enhance water solubility compared to methoxy analogs but likely remains DMSO-dependent . Molecular Weight: The target compound (~422.5 g/mol) exceeds Panobinostat (349.43 g/mol), which may impact bioavailability under Lipinski’s rule of five .

Biological Activity HDAC Inhibition: Panobinostat’s hydroxamic acid is critical for HDAC binding. The target compound lacks this group but may interact with other targets (e.g., kinases) via indole stacking . Chloro Substituent: The chloro-indolone derivative () exhibits electron-withdrawing effects, contrasting with the electron-donating ethoxy group in the target compound, which could influence redox activity or receptor binding .

Synthesis and Characterization

  • Tools like SHELX and WinGX () are critical for crystallographic analysis of such compounds. Structure validation () ensures accurate comparison of geometric parameters (e.g., bond lengths, torsion angles) across analogs.

Biological Activity

4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-ethoxyphenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by two indole rings connected by a methylene bridge and an ethoxyphenol moiety. Its molecular formula is C21H22N2O2C_{21}H_{22}N_2O_2, and it possesses unique physicochemical properties that contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For example, studies have shown that indole derivatives can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds often fall below 5 µg/mL, highlighting their potency against resistant strains .

Anticancer Activity

Indole-based compounds have been extensively studied for their anticancer properties. A study demonstrated that derivatives similar to this compound showed preferential suppression of rapidly dividing cancer cells, such as A549 lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, with IC50 values indicating effective cytotoxicity in nanomolar ranges .

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activity, particularly against alkaline phosphatase and other relevant targets in metabolic pathways. This inhibition can lead to modulation of cellular processes, making it a candidate for further exploration in drug development aimed at metabolic disorders .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Interaction with DNA : Indole derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Modulation : The compound may alter the activity of specific enzymes involved in cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that these compounds may induce oxidative stress in target cells, leading to apoptosis .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Antibacterial Efficacy : A study focusing on the antibacterial activity of indole derivatives reported that this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with a particular emphasis on MRSA strains .
  • Anticancer Studies : In vitro studies on various cancer cell lines revealed that this compound could inhibit cell proliferation effectively, with detailed assessments showing a marked decrease in viability at concentrations as low as 10 µM .

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/CellsMIC/IC50 (µg/mL)Reference
AntimicrobialMRSA0.98
AnticancerA549 Lung Cancer Cells10
Enzyme InhibitionAlkaline PhosphataseNot specified

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